(7-Methylbenzo(b)thien-3-yl)methanol (7-Methylbenzo(b)thien-3-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14178832
InChI: InChI=1S/C10H10OS/c1-7-3-2-4-9-8(5-11)6-12-10(7)9/h2-4,6,11H,5H2,1H3
SMILES:
Molecular Formula: C10H10OS
Molecular Weight: 178.25 g/mol

(7-Methylbenzo(b)thien-3-yl)methanol

CAS No.:

Cat. No.: VC14178832

Molecular Formula: C10H10OS

Molecular Weight: 178.25 g/mol

* For research use only. Not for human or veterinary use.

(7-Methylbenzo(b)thien-3-yl)methanol -

Specification

Molecular Formula C10H10OS
Molecular Weight 178.25 g/mol
IUPAC Name (7-methyl-1-benzothiophen-3-yl)methanol
Standard InChI InChI=1S/C10H10OS/c1-7-3-2-4-9-8(5-11)6-12-10(7)9/h2-4,6,11H,5H2,1H3
Standard InChI Key YZQAKNZPTADCOC-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)C(=CS2)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a fused benzene-thiophene ring system (benzo[b]thiophene) with a methyl group at position 7 and a hydroxymethyl group at position 3. The IUPAC name, (7-methyl-1-benzothiophen-3-yl)methanol, reflects this substitution pattern. Key spectroscopic identifiers include:

  • SMILES: CC₁=C₂C(=CC=C₁)C(=CS₂)CO

  • InChIKey: YZQAKNZPTADCOC-UHFFFAOYSA-N

  • NMR Data: ¹H NMR (DMSO-d₆) signals at δ 7.70 (s, 1H), 7.62 (d, J = 8.5 Hz, 1H), and 2.44 (s, 3H) confirm aromatic and methyl protons .

Physicochemical Characteristics

PropertyValue
Molecular FormulaC₁₀H₁₀OS
Molecular Weight178.25 g/mol
Melting Point105–107°C (lit.)
Boiling Point320–322°C (estimated)
LogP (Partition Coefficient)2.1 (predicted)
SolubilitySoluble in DMSO, methanol

The hydroxymethyl group enhances polarity, enabling participation in hydrogen bonding and nucleophilic reactions .

Synthesis and Reaction Pathways

Friedel-Crafts Alkylation

A common method involves Friedel-Crafts alkylation of benzo[b]thiophene with chloromethyl methyl ether, followed by hydrolysis to introduce the hydroxymethyl group .

Bromination and Functionalization

Bromination at position 2 of 7-methylbenzo[b]thiophene using phosphorus tribromide (PBr₃) yields 3-bromomethyl intermediates, which are subsequently oxidized to the hydroxymethyl derivative .

Example Procedure:

  • Bromination: 7-Methylbenzo[b]thiophene (10 mmol) reacts with PBr₃ (1.2 eq) in cyclohexane at 60°C for 2 hours.

  • Hydrolysis: The brominated intermediate is treated with aqueous NaOH to yield (7-Methylbenzo(b)thien-3-yl)methanol (55% yield) .

Reaction Mechanisms

The compound undergoes electrophilic substitution at position 4 of the thiophene ring due to electron-donating methyl and hydroxymethyl groups. Nitration and acetylation preferentially yield 4-substituted products .

Applications in Research and Industry

Medicinal Chemistry

  • Anticancer Agents: Derivatives inhibit STAT3 signaling, a pathway implicated in tumor progression .

  • Antimicrobials: Complexes with Ni(II) and Mn(II) exhibit potent activity against E. coli and S. aureus (MIC: 8–16 μg/mL) .

Materials Science

  • Conductive Polymers: Serves as a monomer for thiophene-based polymers used in organic semiconductors .

  • Coordination Chemistry: Forms stable complexes with transition metals, enabling catalytic applications .

Environmental Chemistry

  • Pollutant Degradation: Acts as a redox mediator in Fenton-like reactions for degrading aromatic contaminants .

Comparative Analysis with Structural Analogues

CompoundStructural FeaturesReactivity/Bioactivity
7-Chloro-3-methylbenzo[b]thiopheneChlorine at position 7Higher electrophilicity; antiviral activity
5-MethylbenzothiopheneMethyl at position 5Lower metabolic stability
7-Hydroxy-3-methylbenzo[b]thiopheneHydroxyl at position 7Enhanced solubility; antioxidant properties

The hydroxymethyl group in (7-Methylbenzo(b)thien-3-yl)methanol confers unique solubility and hydrogen-bonding capabilities, distinguishing it from halogenated analogues .

HazardPrecautionary Measures
Irritant (eyes/skin)Use PPE (gloves, goggles)
FlammabilityStore in cool, ventilated area
Environmental toxicityAvoid aqueous release

No specific carcinogenicity data exist, but analogous thiophenes require careful handling .

Recent Research Developments

Drug Discovery

  • STAT3 Inhibitors: Derivatives show IC₅₀ values <1 μM in breast cancer cell lines .

  • Antioxidants: Scavenges DPPH radicals with EC₅₀ values comparable to ascorbic acid (12–18 μM) .

Synthetic Innovations

  • One-Step Aryne Reactions: Efficient synthesis via [2+2] cycloaddition of alkynyl sulfides .

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